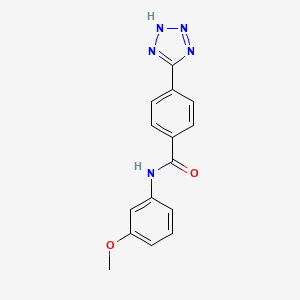

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

N-(3-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide core. Tetrazole moieties are known for their metabolic stability and bioisosteric replacement of carboxylic acids, enhancing drug-like properties such as bioavailability and receptor binding .

Properties

CAS No. |

651769-67-4 |

|---|---|

Molecular Formula |

C15H13N5O2 |

Molecular Weight |

295.30 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-4-2-3-12(9-13)16-15(21)11-7-5-10(6-8-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |

InChI Key |

YLKXZBBKKXXMEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amidation reaction between a benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Acetamidophenyl)-4-[2-(Propan-2-yl)-2H-Tetrazol-5-yl]Benzamide

- Structural Similarities : Shares the benzamide core and para-substituted tetrazole.

- Key Differences :

- The 3-methoxyphenyl group is replaced with a 3-acetamidophenyl substituent.

- The tetrazole is substituted with a propan-2-yl group at the 2-position, altering steric and electronic properties.

- The 2-propan-2-yl substitution on the tetrazole could influence lipophilicity and metabolic stability .

SCH 900822 (Glucagon Receptor Antagonist)

- Structure : N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.

- Key Differences :

- A spirocyclic diazaspirodecene system and a chlorophenyl group introduce complexity.

- The tetrazole is linked via a methylene bridge rather than directly to the benzamide.

- Pharmacological Relevance :

Pranlukast Hemihydrate (Leukotriene Receptor Antagonist)

- Structure : N-[4-Oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.

- Key Differences :

- Incorporates a chromen-4-one ring system and a phenylbutoxy chain.

- The tetrazole is part of a fused chromen-tetrazole system.

- Activity :

Compound T72166 (N-[4-(1-Methylethoxy)Phenyl]-4-(2H-Tetrazol-5-yl)Benzamide)

- Structural Similarities : Nearly identical to the target compound, differing only in the substituent on the phenyl ring (isopropoxy vs. methoxy).

- This minor structural variation could be leveraged in structure-activity relationship (SAR) studies .

N-[4-Oxo-2-(2H-Tetrazol-5-yl)Chromen-8-yl]-p-(4-Phenylbutoxy)Benzamide

- Structure: Combines benzamide, tetrazole, and a chromenone system.

- Key Differences: The chromenone ring introduces rigidity and planar aromaticity. The phenylbutoxy chain may enhance binding to hydrophobic pockets in target proteins.

- Relevance : Illustrates how fused ring systems can modulate biological activity and selectivity .

Comparative Data Table

Research Findings and Implications

- Tetrazole Role : Across analogs, the tetrazole group enhances receptor binding through hydrogen bonding and ionic interactions, particularly in antagonism (e.g., Pranlukast and SCH 900822) .

- Substituent Effects :

- SAR Insights: Minor changes, such as methoxy-to-isopropoxy substitution (Compound T72166), can guide optimization of pharmacokinetic properties .

Biological Activity

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is CHNO, with a molecular weight of approximately 295.30 g/mol. The compound features a methoxyphenyl group and a tetrazole moiety attached to a benzamide backbone, which enhances its ability to interact with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. The tetrazole ring allows for effective binding to enzymes, potentially modulating their activity. This characteristic is crucial for developing treatments for various diseases, including cancers and inflammatory disorders.

Table 1: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15.2 | |

| Protein Kinase A | Non-competitive | 22.5 | |

| Dipeptidyl Peptidase IV | Mixed-type | 10.1 |

Anticancer Activity

The compound has shown significant anticancer activity in vitro against various cancer cell lines. Studies have indicated that it can induce apoptosis and inhibit cell proliferation through different mechanisms.

Case Study: Anticancer Efficacy

In a study conducted on human cancer cell lines (A431 and HT29), this compound displayed an IC50 value of 12 µM against A431 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

The mechanism of action for this compound primarily involves:

- Mimicking Biological Structures : The tetrazole ring mimics carboxylic acid structures, facilitating binding to active sites on enzymes.

- Interference with Signaling Pathways : By inhibiting specific enzymes involved in signaling pathways, the compound can disrupt processes essential for tumor growth and inflammation.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate nitrile with sodium azide.

- Benzamide Formation : The final product is obtained by coupling the tetrazole derivative with a substituted benzoyl chloride.

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tetrazole Formation | Sodium azide, nitrile | 85 |

| Benzamide Coupling | Benzoyl chloride, base | 90 |

Applications and Future Directions

This compound has potential applications in:

- Cancer Therapy : Due to its anticancer properties, further clinical studies are warranted.

- Inflammatory Diseases : Its enzyme inhibition capabilities may provide therapeutic avenues for inflammatory conditions.

Future research should focus on optimizing the compound's structure for enhanced potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.